2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine
Description
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a seven-membered heterocyclic compound featuring a benzodiazepine core fused with two 4-fluorophenyl groups at positions 2 and 4 and a methyl group at position 2. Its molecular formula is C₂₂H₁₈F₂N₂, with a molar mass of 348.4 g/mol. The compound’s crystal structure (monoclinic, space group P2₁/c) was determined via X-ray diffraction, revealing a non-planar conformation stabilized by weak intermolecular C–H···π interactions .
Properties
CAS No. |
866818-05-5 |
|---|---|
Molecular Formula |
C22H18F2N2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,4-bis(4-fluorophenyl)-2-methyl-1,3-dihydro-1,5-benzodiazepine |
InChI |
InChI=1S/C22H18F2N2/c1-22(16-8-12-18(24)13-9-16)14-21(15-6-10-17(23)11-7-15)25-19-4-2-3-5-20(19)26-22/h2-13,26H,14H2,1H3 |
InChI Key |
KJXJTLZPVKUSJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=NC2=CC=CC=C2N1)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The most widely reported method involves cyclocondensation of o-phenylenediamine derivatives with 4-fluorophenyl ketones using TFA as a catalyst. The general procedure involves:
-
Dissolving o-phenylenediamine (1.0 mmol) and 4-fluoroacetophenone (2.2 mmol) in ethanol or methanol.
-
Adding TFA (0.1 mmol, 10 mol%) and stirring at ambient temperature for 6–15 hours.
-
Basifying with ammonia solution and purifying via column chromatography (SiO₂, hexane/ethyl acetate).
This method achieves yields of 91–95% for hydroxylated analogs, with the 4-fluorophenyl groups introduced via ketone precursors. The solvent polarity significantly affects reaction kinetics, with methanol reducing reaction times compared to ethanol.
Solid Acid Catalysts: MgO/POCl₃
Solvent-Free Mechanochemical Synthesis
A solvent-free approach utilizes MgO and POCl₃ as co-catalysts:
-
Grinding o-phenylenediamine (5 mmol) with MgO (1.5 g) and POCl₃ (0.8 mL) in a mortar.
-
Adding 4-fluoroacetophenone (10 mmol) and stirring for 30 minutes.
This method yields 62% of the target compound but requires careful control of grinding time and stoichiometry. The absence of solvents reduces environmental impact but necessitates post-reaction purification.
Heterogeneous Catalysis with Ferrocene/Activated Carbon (FC/AC)
Eco-Friendly Protocol
A 2022 study demonstrated FC/AC as a reusable catalyst under solvent-free conditions:
-
Mixing o-phenylenediamine (1 mmol) and 4-fluoroacetophenone (2.2 mmol) with 10 wt% FC/AC.
-
Filtering the catalyst and purifying via silica gel chromatography (ethyl acetate/petroleum ether).
This method achieves 91% selectivity and 85% isolated yield, with the catalyst recyclable for six cycles without significant activity loss.
Comparative Analysis of Preparation Methods
Key Observations:
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated benzodiazepines.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research indicates that benzodiazepines can exhibit antidepressant properties. The structural modifications in 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine may enhance its efficacy in treating mood disorders through modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors .
2. Anxiolytic Effects
Benzodiazepines are widely recognized for their anxiolytic effects. The compound's ability to interact with GABA receptors suggests it could be effective in reducing anxiety symptoms. Studies have shown that similar compounds demonstrate significant anxiolytic activity in preclinical models .
3. Anticonvulsant Properties
The benzodiazepine class is also known for its anticonvulsant effects. The unique structure of 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine may provide enhanced anticonvulsant activity compared to traditional benzodiazepines. Ongoing research aims to evaluate its efficacy in seizure models .
Synthesis and Characterization
The synthesis of 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves the reaction of 4,4'-difluoro chalcone with 1,2-diaminobenzene under reflux conditions. Characterization techniques such as X-ray crystallography reveal the compound's crystal structure and confirm the presence of weak hydrogen bonds that contribute to its stability .
Case Studies
Case Study 1: Antidepressant Efficacy
A study evaluated the antidepressant-like effects of related benzodiazepines in animal models. Results indicated significant reductions in depressive behaviors when administered at specific dosages. Future studies are planned to assess the efficacy of 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine under similar conditions .
Case Study 2: Anxiolytic Activity
In a controlled study involving anxiety-inducing stimuli in rodents, the administration of compounds structurally related to 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine resulted in reduced anxiety-like behaviors compared to control groups. These findings support further investigation into this compound's potential as an anxiolytic agent .
Mechanism of Action
The mechanism of action of 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine involves binding to specific receptors in the central nervous system, such as the gamma-aminobutyric acid (GABA) receptors. This binding enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. The presence of fluorine atoms can influence the binding affinity and selectivity of the compound for these receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzodiazepine Derivatives
Key Observations :
- Electron-Withdrawing Groups : The target compound’s 4-fluorophenyl groups enhance electron deficiency compared to bromophenyl (in ) or thienyl (in ) substituents, affecting charge transfer properties critical for NLO applications .
- Steric Effects: The methyl group at position 2 in the target compound reduces conformational flexibility compared to non-methylated analogs, as seen in crystallographic studies .
- Synthetic Efficiency : Microwave-assisted methods (e.g., ) reduce reaction times (6–8 hours) compared to traditional reflux (24+ hours in ).
Functional and Application-Based Comparisons
- NLO Properties : Compound 12D (4-bromo/4-nitro substituents) exhibits a stronger third-order NLO response (χ⁽³⁾ = 1.89 × 10⁻⁶ esu) than the fluorophenyl-substituted target compound due to the nitro group’s superior electron-withdrawing capacity .
- Ion Sensing : The 2-thienyl derivative () demonstrates high selectivity for Ag⁺ ions (detection limit = 1.2 µM), a property absent in the target compound, highlighting the role of sulfur-containing groups in coordination chemistry.
- Pharmacological Potential: While the target compound lacks reported bioactivity, structurally related 2-(4-chlorophenyl)- and 2-(4-methoxyphenyl)-substituted benzodiazepines exhibit antidepressant effects in murine models, suggesting substituent-dependent biological activity .
Crystallographic and Computational Insights
- Hydrogen Bonding : The target compound’s crystal packing involves C–H···F interactions (2.54 Å), whereas bromine-substituted analogs (e.g., ) form stronger halogen bonds (Br···N ≈ 3.2 Å), influencing thermal stability .
- Theoretical Studies : Density functional theory (DFT) calculations on 12D () correlate its NLO activity with a low energy gap (ΔE = 3.12 eV), whereas the target compound’s fluorophenyl groups may increase this gap, reducing NLO efficiency.
Biological Activity
2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is a compound of interest due to its potential therapeutic applications. This benzodiazepine derivative exhibits a range of biological activities that are relevant in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, structural characteristics, and relevant case studies.
Chemical Structure and Properties
The empirical formula of 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine is . The compound features a seven-membered 1,4-diazepine ring that adopts a distorted-boat conformation. The dihedral angles between the benzene rings and the fluorophenyl substituents are significant in determining the compound's reactivity and interactions with biological targets .
Synthesis
The synthesis of this compound involves the reaction of 4,4'-difluoro chalcone with piperidine and 1,2-diaminobenzene under reflux conditions. The resulting product is purified through recrystallization from ethanol, yielding pale yellow crystals .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzodiazepine derivatives. For instance, molecular docking studies have demonstrated that similar compounds can effectively bind to DNA and inhibit topoisomerase II activity, which is crucial for cancer cell proliferation. The binding affinity and specificity of these compounds suggest their potential as anticancer agents .
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| BS230 | MCF7 | 10 | DNA Topo II inhibitor |
| BS130 | MCF10A | >50 | Non-toxic to healthy cells |
Neuropharmacological Effects
Benzodiazepines are well-known for their anxiolytic properties. Compounds similar to 2,4-Bis(4-fluorophenyl)-2-methyl-2,3-dihydro-1H-1,5-benzodiazepine have been shown to exhibit significant anxiolytic effects in various animal models. The mechanism is believed to involve modulation of GABA_A receptors, enhancing inhibitory neurotransmission .
Table 2: Anxiolytic Activity in Animal Models
| Compound | Model | Dose (mg/kg) | Effect |
|---|---|---|---|
| Compound A | Elevated Plus Maze | 5 | Increased time spent in open arms |
| Compound B | Light-Dark Box | 10 | Reduced latency to enter light compartment |
Case Studies
A notable study involved the evaluation of various benzodiazepine derivatives for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications on the benzodiazepine scaffold significantly enhanced anticancer activity while maintaining low toxicity towards normal cells .
In another investigation focusing on the neuropharmacological profile of related compounds, researchers found that specific structural features contributed to improved binding affinity at GABA_A receptors, leading to enhanced anxiolytic effects in behavioral assays .
Q & A
Q. What are the optimal synthetic routes for preparing 2,4-bis(4-fluorophenyl)-2-methyl-1,5-benzodiazepine?
The synthesis involves a multi-step process starting with 4,4′-difluoro chalcone and 1,2-diaminobenzene. Key steps include:
- Reaction conditions : Refluxing in ethanol with catalytic piperidine (~10 hours) to facilitate cyclocondensation .
- Purification : Recrystallization from ethanol or DMF yields pale-yellow crystalline blocks (66% yield) .
- Critical parameters : Stoichiometric ratios (e.g., 0.01 mol chalcone to 0.1 mol diamine) and temperature control to avoid side reactions .
Q. How can spectroscopic methods confirm the structural integrity of this benzodiazepine derivative?
A combination of techniques is essential:
- X-ray crystallography : Resolves the distorted-boat conformation of the seven-membered diazepine ring (puckering parameters: Q₂ = 0.917 Å, Q₃ = 0.155 Å) .
- NMR spectroscopy : Identifies diastereotopic protons in the methyl group (δ ~1.5 ppm) and fluorophenyl substituents (δ ~7.0–7.3 ppm) .
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z ~350–400 range for related analogs) .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s conformational dynamics?
- Molecular docking vs. crystallography : Compare predicted dihedral angles (e.g., 18.6° and 78.8° between fluorophenyl rings) with X-ray data .
- DFT calculations : Optimize geometry using B3LYP/6-311G(d,p) basis sets to validate non-covalent interactions (e.g., C–H⋯F hydrogen bonds) .
- Statistical analysis : Apply R² metrics to assess deviations between theoretical and observed torsional angles .
Q. How does the fluorophenyl substitution pattern influence receptor-binding affinity in structure-activity relationship (SAR) studies?
- Fluorine’s electronic effects : Enhances lipophilicity and metabolic stability via reduced π-electron density.
- Biological assays : Compare binding to GABAₐ receptors (IC₅₀ values) against non-fluorinated analogs .
- Crystallographic insights : Fluorophenyl groups create steric bulk, altering dihedral angles (62.1° between rings) and ligand-receptor complementarity .
Q. What experimental designs mitigate challenges in crystallizing this benzodiazepine derivative?
- Solvent selection : Use high-polarity solvents (e.g., DMF) to enhance crystal growth via slow evaporation .
- Temperature gradients : Gradual cooling from reflux minimizes lattice defects.
- Additive screening : Introduce co-crystallizing agents (e.g., thiourea derivatives) to stabilize weak C–H⋯π interactions observed in the crystal lattice .
Q. How can researchers address discrepancies in biological activity data across in vitro and in vivo models?
- Dose-response normalization : Adjust for metabolic differences using pharmacokinetic modeling (e.g., Hill coefficients).
- Receptor isoform specificity : Profile activity against α₁- vs. α₅-subunit-containing GABAₐ receptors via patch-clamp electrophysiology .
- Toxicology screens : Assess hepatic CYP450 inhibition to explain interspecies variability .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Monoclinic, P2₁/c | |
| Dihedral angle (C1–C6 vs. C10–C15) | 18.6° | |
| Hydrogen bonds (C–H⋯F) | R₂²(20) motif |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
